2-Bromo-4-chloro-1-(1-methylethyl)benzene
Overview
Description
2-Bromo-4-chloro-1-(1-methylethyl)benzene: is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chlorine atom at the fourth position, and an isopropyl group at the first position. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-chloro-1-(1-methylethyl)benzene involves the reaction of 2-(4-bromo-2-chlorophenyl)propan-2-ol with triethylsilane and trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 24 hours. Water is then added to the reaction solution, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography using hexane as the eluent to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and chlorine substituents on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions. Typical reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the bromine or chlorine atoms are replaced by the nucleophile.
Scientific Research Applications
Chemistry: 2-Bromo-4-chloro-1-(1-methylethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(1-methylethyl)benzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of the bromine and chlorine atoms on the benzene ring makes it susceptible to attack by electrophiles and nucleophiles. The isopropyl group can also influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-1-(chloromethyl)benzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 2-Bromo-4-chlorotoluene
Comparison: 2-Bromo-4-chloro-1-(1-methylethyl)benzene is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to similar compounds. This structural difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the isopropyl group can increase the compound’s resistance to certain types of nucleophilic substitution reactions compared to compounds with smaller substituents like methyl or chloromethyl groups .
Properties
IUPAC Name |
2-bromo-4-chloro-1-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARRKVCHXVTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019340 | |
Record name | 2-Bromo-4-chloro-1-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369828-32-9 | |
Record name | 2-Bromo-4-chloro-1-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369828-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chloro-1-isopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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